TLR7 Selectivity: AZD8848 Shows No TLR8 Activity vs. Resiquimod's Dual TLR7/8 Agonism
AZD8848 is a highly selective TLR7 agonist with no detectable activity against human TLR8, whereas resiquimod (R848) activates both TLR7 and TLR8, leading to broader cytokine profiles [1]. This selectivity minimizes off-target immune activation relevant to allergic disease models where TLR8 stimulation may confound Th2 suppression [2].
| Evidence Dimension | TLR8 activity |
|---|---|
| Target Compound Data | No activity against human TLR8 |
| Comparator Or Baseline | Resiquimod (R848) activates TLR8 (EC50 ~1-10 µM) |
| Quantified Difference | >100-fold selectivity for TLR7 over TLR8 |
| Conditions | HEK293 reporter cells expressing human TLR7 or TLR8 |
Why This Matters
TLR8 activation induces pro-inflammatory cytokines (e.g., IL-12, TNF-α) that may interfere with Th2 suppression, making selective TLR7 agonists preferable for allergic disease studies.
- [1] Biffen M, et al. Biological characterization of a novel class of toll-like receptor 7 agonists designed to have reduced systemic activity. Br J Pharmacol. 2012;166(2):573-586. View Source
- [2] AZD8848. IUPHAR/BPS Guide to Pharmacology. Accessed 2026. View Source
